molecular formula C19H17FN2O4 B2490637 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953013-92-8

2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2490637
CAS RN: 953013-92-8
M. Wt: 356.353
InChI Key: WQBSKUMQTSCDFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from primary compounds or intermediates like 3-fluoro-4-cyanophenol, followed by various chemical transformations including acetylation, alkylation, and condensation reactions. For instance, the synthesis of novel acetamide derivatives often requires the reaction of substituted phenyl acetamides with fluorinated compounds, as demonstrated by Yang Man-li's study on 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of compounds like "2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide" can be analyzed using spectroscopic techniques such as NMR, IR, and Mass spectrometry. These techniques confirm the chemical structures by identifying characteristic functional groups and molecular fragments. For example, the structures of novel N-(3-chloro-4-fluorophenyl) acetamide derivatives were confirmed using 1H NMR, IR, and Mass spectra, as reported by K. Sunder and Jayapal Maleraju (K. Sunder & Jayapal Maleraju, 2013).

Scientific Research Applications

Antipsychotic Potential

A study focused on a compound structurally related to 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, revealed antipsychotic-like properties in behavioral animal tests. This compound, which did not interact with dopamine receptors unlike typical antipsychotics, was found to be metabolized to an active and toxic form. The study highlights the potential of such compounds in developing new antipsychotic medications (Wise et al., 1987).

Imaging of Peripheral Benzodiazepine Receptors

In another study, compounds similar to 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide were synthesized and evaluated as radioligands for peripheral benzodiazepine receptors (PBR). These compounds, including N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, showed potential in imaging PBR in brain regions with high densities of these receptors (Zhang et al., 2003).

Vascular Endothelial Growth Factor-A Inhibition

Research on a series of compounds, including 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides, has indicated their efficacy in inhibiting Vascular Endothelial Growth Factor-A (VEGF-A). This indicates potential applications in cancer therapy, as VEGF-A plays a crucial role in angiogenesis associated with tumor growth (Prashanth et al., 2014).

Anti-inflammatory Activity

A study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, structurally related to the compound , demonstrated significant anti-inflammatory activity. This suggests potential therapeutic applications in treating inflammatory conditions (Sunder & Maleraju, 2013).

Hypoglycemic Activity

Novel acetamide derivatives, such as 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamides, have been synthesized and shown to exhibit significant hypoglycemic activity, indicating their potential use in managing diabetes (Nikaljea et al., 2012).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-17-4-2-3-13(9-17)18-10-15(22-26-18)11-21-19(23)12-25-16-7-5-14(20)6-8-16/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBSKUMQTSCDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

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